[3-(1-Chloroethyl)phenyl](phenyl)methanone
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Overview
Description
3-(1-Chloroethyl)phenylmethanone is an organic compound with the molecular formula C15H13ClO It is a ketone derivative characterized by the presence of a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).
Friedel-Crafts Acylation: The acyl chloride is then reacted with benzene in the presence of AlCl3 to form the desired ketone.
Industrial Production Methods
Industrial production of 3-(1-Chloroethyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Acyl Chloride: Large quantities of the acyl chloride are prepared using automated reactors.
Continuous Friedel-Crafts Acylation: The acyl chloride is continuously fed into a reactor containing benzene and AlCl3, ensuring efficient mixing and reaction.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloroethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Chloroethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Chloroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar structure but lacks the chlorine atom.
Acetophenone: Contains a methyl group instead of the 1-chloroethyl group.
Chlorobenzophenone: Similar structure but with the chlorine atom in a different position.
Uniqueness
3-(1-Chloroethyl)phenylmethanone is unique due to the presence of both a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
126489-64-3 |
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Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
[3-(1-chloroethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
VQPRZDBXITUING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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